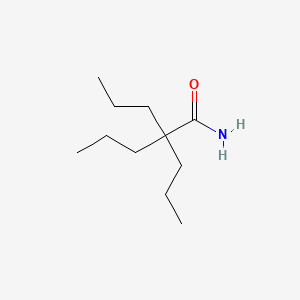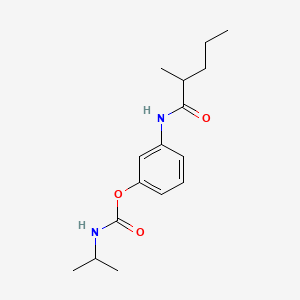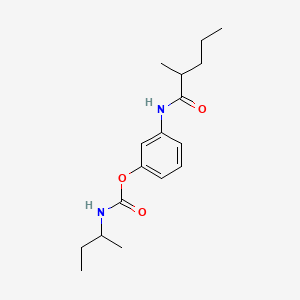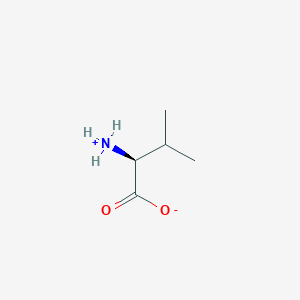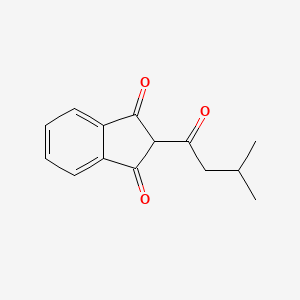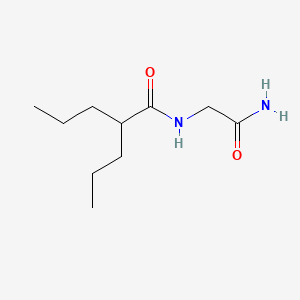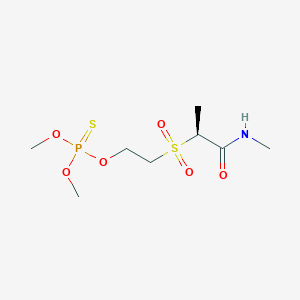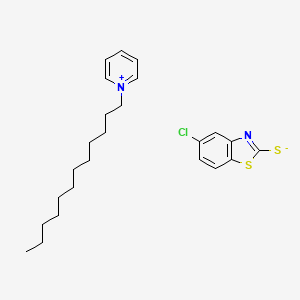
Acide 4,5-dihydro-3-phényl-5-isoxazoleacétique
Vue d'ensemble
Description
Il agit en bloquant la signalisation en aval des récepteurs de type Toll TLR2, TLR4 et TLR6, réduisant ainsi la production de diverses cytokines, notamment les interleukines et le facteur de nécrose tumorale alpha . Ce composé a été étudié pour ses effets thérapeutiques potentiels dans des affections telles que l’arthrite, l’inflammation pulmonaire et d’autres maladies auto-immunes .
Applications De Recherche Scientifique
VGX-1027 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying isoxazole chemistry and its reactivity.
Biology: VGX-1027 is used to investigate the role of Toll-like receptors in immune responses and inflammation.
Medicine: The compound has been studied for its potential therapeutic effects in autoimmune diseases, diabetes, and inflammatory conditions
Mécanisme D'action
Le VGX-1027 exerce ses effets en bloquant la signalisation en aval des récepteurs de type Toll TLR2, TLR4 et TLR6. Cette inhibition réduit la production de cytokines pro-inflammatoires, notamment les interleukines et le facteur de nécrose tumorale alpha . Les cibles moléculaires et les voies impliquées comprennent la modulation de l’activation des cellules immunitaires et l’inhibition de la présentation d’antigènes inflammatoires .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IFN-γ by interfering with the signaling pathways of toll-like receptors (TLR) 2/6 and TLR 4 on macrophages . This interaction reduces the secretion of these cytokines, thereby modulating the immune response and reducing inflammation.
Cellular Effects
4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid exerts significant effects on various cell types and cellular processes. It has been demonstrated to inhibit the proliferation of CD4+CD25- T cells in response to bacterial antigens . Additionally, this compound enhances cell survival by interfering with the toxic effects of cytokines on cells. It also prevents the death of pancreatic islet cells induced by IL-1β and IFN-γ, highlighting its potential in protecting cells from immune-mediated damage .
Molecular Mechanism
The molecular mechanism of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid involves its binding interactions with biomolecules and its ability to modulate gene expression. This compound inhibits the secretion of pro-inflammatory cytokines by interfering with the signaling pathways of TLR 2/6 and TLR 4 on macrophages . It also reduces the accumulation of nitrites and enhances cell survival by mitigating the toxic effects of cytokines . These actions contribute to its immunomodulatory effects and potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid have been observed to change over time. The compound is stable when stored in DMSO at -20°C for up to three months . Long-term studies have shown that it can prevent the development of spontaneous type 1 diabetes in NOD mice and reduce the clinical signs of diabetes induced by multiple low doses of streptozotocin . These findings suggest that the compound maintains its efficacy over extended periods in laboratory conditions.
Dosage Effects in Animal Models
The effects of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid vary with different dosages in animal models. In NOD mice, the compound has been shown to prevent the development of type 1 diabetes at specific dosages . Higher doses may lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. In models of systemic lupus erythematosus (SLE), the compound improved disease symptoms and increased survival rates, further demonstrating its potential in treating autoimmune diseases .
Metabolic Pathways
4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s immunomodulatory effects are mediated through its interactions with TLR signaling pathways, which play a critical role in immune responses . These interactions influence metabolic flux and the levels of metabolites involved in inflammation and immune regulation.
Transport and Distribution
Within cells and tissues, 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its immunomodulatory effects . The compound’s ability to modulate immune responses is dependent on its distribution within specific tissues and cells.
Subcellular Localization
The subcellular localization of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects at the appropriate sites within cells, contributing to its immunomodulatory properties.
Méthodes De Préparation
La synthèse du VGX-1027 implique la formation du cycle isoxazole, qui est un composant structurel clé du composé. La voie de synthèse comprend généralement les étapes suivantes :
Formation du cycle isoxazole : Cela implique la cyclisation de précurseurs appropriés dans des conditions de réaction spécifiques.
Introduction du groupe phényle : Le groupe phényle est introduit par une réaction de substitution.
Formation de dérivés de l’acide acétique : La dernière étape implique la formation du dérivé de l’acide acétique, complétant la synthèse du VGX-1027.
Les méthodes de production industrielle du VGX-1027 impliqueraient probablement l’optimisation de ces étapes de synthèse pour garantir un rendement élevé et une pureté élevée, ainsi que la possibilité de mise à l’échelle pour une production à grande échelle.
Analyse Des Réactions Chimiques
Le VGX-1027 subit diverses réactions chimiques, notamment :
Oxydation : Le VGX-1027 peut subir des réactions d’oxydation, qui peuvent impliquer l’utilisation d’oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction du VGX-1027 peuvent impliquer des réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant le groupe phényle ou le cycle isoxazole.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des conditions de température et de pression contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
4. Applications de la recherche scientifique
Le VGX-1027 a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour l’étude de la chimie de l’isoxazole et de sa réactivité.
Biologie : Le VGX-1027 est utilisé pour étudier le rôle des récepteurs de type Toll dans les réponses immunitaires et l’inflammation.
Médecine : Le composé a été étudié pour ses effets thérapeutiques potentiels dans les maladies auto-immunes, le diabète et les affections inflammatoires
Comparaison Avec Des Composés Similaires
Le VGX-1027 est unique en son genre en raison de sa capacité à moduler simultanément plusieurs récepteurs de type Toll. Parmi les composés similaires, citons :
Inhibiteurs de TLR4 : Des composés tels que TAK-242 et l’éritoran, qui ciblent spécifiquement TLR4.
Dérivés de l’isoxazole : D’autres dérivés de l’isoxazole présentant des propriétés immunomodulatrices, tels que le léflunomide
Le VGX-1027 se distingue par son activité à large spectre contre plusieurs récepteurs de type Toll, ce qui en fait un composé polyvalent pour la recherche et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFJHYRCIHHATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445023 | |
| Record name | 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6501-72-0 | |
| Record name | VGX-1027 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006501720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VGX-1027 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZENUZOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKT814N13R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
